2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Overview
Description
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a hydroxy group attached to a 2-methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 1-amino-2-methylpropan-2-ol under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidation: 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide
- Reduction: 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzylamine
- Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets by participating in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 2,6-difluoro-N-(1-hydroxy-2-ethylpropan-2-yl)benzamide
- 2,6-difluoro-N-(1-hydroxy-2-methylbutan-2-yl)benzamide
Uniqueness
This compound is unique due to the presence of the hydroxy group and the specific substitution pattern on the benzene ring. This structural arrangement allows for specific interactions with biological targets and can result in distinct pharmacological properties compared to other similar compounds. The presence of fluorine atoms also enhances the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
InChI Key |
QWCOVJAVTCLFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.